molecular formula C21H14F3N3O B12387952 N-(4-(4-(Trifluoromethyl)phenoxy)phenyl)quinazolin-4-amine

N-(4-(4-(Trifluoromethyl)phenoxy)phenyl)quinazolin-4-amine

Cat. No.: B12387952
M. Wt: 381.3 g/mol
InChI Key: CAIODVXPWNFDFE-UHFFFAOYSA-N
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Description

N-(4-(4-(Trifluoromethyl)phenoxy)phenyl)quinazolin-4-amine is a compound that belongs to the quinazoline family. Quinazoline derivatives are known for their broad spectrum of biological activities, including anticancer, antifungal, antiviral, and anti-inflammatory properties . This compound, with its unique trifluoromethyl group, has garnered interest in various fields of scientific research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-(Trifluoromethyl)phenoxy)phenyl)quinazolin-4-amine typically involves multiple steps, including nucleophilic substitution and reduction reactions. One common method involves the reaction of 4-chloro-7-fluoro-6-nitro-quinazoline with acetonitrile, followed by nucleophilic substitution with phenylamine and subsequent reduction . The reaction conditions often require specific solvents and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-(Trifluoromethyl)phenoxy)phenyl)quinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of nitro groups typically yields amines, while oxidation can produce various oxygenated derivatives.

Scientific Research Applications

N-(4-(4-(Trifluoromethyl)phenoxy)phenyl)quinazolin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(4-(Trifluoromethyl)phenoxy)phenyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit tubulin polymerization, disrupt cellular microtubule networks, and promote cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells . These actions make it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(4-(Trifluoromethyl)phenoxy)phenyl)quinazolin-4-amine is unique due to its specific trifluoromethyl group, which enhances its biological activity and stability. This structural feature distinguishes it from other quinazoline derivatives and contributes to its potential as a therapeutic agent.

Properties

Molecular Formula

C21H14F3N3O

Molecular Weight

381.3 g/mol

IUPAC Name

N-[4-[4-(trifluoromethyl)phenoxy]phenyl]quinazolin-4-amine

InChI

InChI=1S/C21H14F3N3O/c22-21(23,24)14-5-9-16(10-6-14)28-17-11-7-15(8-12-17)27-20-18-3-1-2-4-19(18)25-13-26-20/h1-13H,(H,25,26,27)

InChI Key

CAIODVXPWNFDFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)OC4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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